Product packaging for hemoglobin Swan River(Cat. No.:CAS No. 115825-91-7)

hemoglobin Swan River

Cat. No.: B1167223
CAS No.: 115825-91-7
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Description

Hemoglobin Swan River is a naturally occurring variant of human hemoglobin resulting from a point mutation where aspartic acid is substituted by glycine at the 6th residue of the alpha-globin chain (α6(A4)Asp→Gly) . This mutation alters the protein's physicochemical properties and serves as a valuable model for studying hemoglobin structure-function relationships. While the specific clinical manifestations are detailed in case reports, including one involving a Japanese male individual, this reagent provides researchers with a tool to investigate the impact of specific amino acid substitutions on oxygen affinity, protein stability, and tetramer formation . As a research-grade biological material, it is essential for fundamental studies in hematology, genetics, and protein biochemistry. This product is strictly labeled "For Research Use Only" and is not intended for any diagnostic, therapeutic, or prophylactic use in humans.

Properties

CAS No.

115825-91-7

Molecular Formula

C8H7FO3

Synonyms

hemoglobin Swan River

Origin of Product

United States

Hemoglobin Swan River: Discovery, Molecular Basis, and Nomenclature

Initial Identification and First Reports of Hemoglobin Swan River

This compound was first identified in a woman from Yugoslavia who was residing in Perth, Western Australia. tandfonline.com The initial findings were presented to the Haematology Society of Australia. tandfonline.com Subsequently, another case was reported in a 24-year-old Caucasian female and her two children in the United States. psu.edu A later report in 1996 documented the presence of this compound in a Japanese man. tandfonline.comnih.gov These initial reports established the existence of this particular hemoglobin variant and prompted further investigation into its molecular basis and clinical significance.

Systematic Nomenclature and Designations: Hb α6(A4)Asp→Gly

The systematic nomenclature for this compound is Hb α6(A4)Asp→Gly. tandfonline.com This designation provides precise information about the molecular alteration. "Hb" stands for hemoglobin. "α" indicates that the mutation is in the alpha-globin chain. "6(A4)" specifies the location of the amino acid substitution at the 6th position within the A-helix of the alpha-globin chain. "Asp→Gly" signifies that the original amino acid, aspartic acid (Asp), has been replaced by glycine (B1666218) (Gly) at this position. tandfonline.combrainly.com

Geographic and Population Occurrences of this compound

This compound has been identified in individuals from diverse geographic and ethnic backgrounds. The initial discovery was in a woman of Yugoslavian origin living in Australia. tandfonline.compsu.edu Subsequent findings have included a Caucasian female and her children in the USA, and a man in Japan. psu.edutandfonline.com The presence of this variant across different populations suggests that the underlying mutation may have arisen independently in various parts of the world or has been spread through migration.

Genetic Origin of this compound

The origin of this compound lies in a specific genetic mutation within one of the genes responsible for producing the alpha-globin chains of hemoglobin.

Point Mutation in the Alpha-Globin Gene (HBA1 or HBA2)

Humans have two functional alpha-globin genes, HBA1 and HBA2, located on chromosome 16. wikipedia.org A point mutation, which is a change in a single nucleotide base in the DNA sequence, in either the HBA1 or HBA2 gene can lead to the production of the abnormal this compound variant. uniprot.orglovd.nllovd.nlmyriad.com This type of mutation is a common cause of hemoglobin variants. uniprot.org

Codon Change and Specific Amino Acid Substitution: Aspartate to Glycine at Position 6 (A4)

The point mutation in the alpha-globin gene results in a change in the genetic code, specifically in the codon for the sixth amino acid. bu.edu A codon is a sequence of three DNA or RNA nucleotides that corresponds with a specific amino acid. In the case of this compound, the codon for aspartic acid (GAC) is altered to the codon for glycine (GGC). bu.edu This leads to the substitution of aspartic acid with glycine at the 6th position (also designated as A4) of the alpha-globin protein chain, defining the molecular basis of this hemoglobin variant. tandfonline.combrainly.com

Structural Peculiarities Arising from the α6 A4 Asp→gly Substitution

Location of the Mutation within the Alpha-Globin Polypeptide Chain (Helical Region A, Position 4)

The defining mutation of Hemoglobin Swan River is the substitution of glycine (B1666218) for aspartic acid at the sixth position of the α-globin polypeptide chain. nih.govnih.gov This position corresponds to the fourth residue within the A-helix, an important secondary structural element of the globin fold. The notation for this mutation is α6(A4)Asp→Gly. The α6 residue is located on the exterior of the hemoglobin tetramer and is partly buried. psu.edu

FeatureDescription
Hemoglobin Variant Swan River
Affected Globin Chain Alpha (α)
Residue Position 6
Helical Location A-Helix, Position 4 (A4)
Amino Acid Substitution Aspartic Acid (Asp) to Glycine (Gly)
Genetic Mutation (presumed) GAC → GGC

Ramifications of Aspartate to Glycine Exchange on Local Polypeptide Conformation

The substitution of aspartic acid with glycine at the α6(A4) position introduces significant changes to the local physicochemical environment, primarily impacting the conformation of the A-helix. Aspartic acid is an acidic amino acid with a larger, negatively charged side chain, capable of forming stabilizing salt bridges or hydrogen bonds. In contrast, glycine is the smallest amino acid, with only a single hydrogen atom as its side chain. This minimalist structure confers a high degree of conformational flexibility. quora.com

The introduction of a highly flexible glycine residue into a structured α-helix can have a destabilizing effect. quora.comcolostate.edupearson.comquora.com While many amino acids have restricted backbone dihedral angles (phi and psi) that favor the helical conformation, glycine's lack of a bulky side chain allows it to adopt a much wider range of these angles. quora.com This increased rotational freedom can disrupt the regular, rigid structure of the α-helix, potentially introducing a "hinge" or point of instability. quora.comquora.com This inherent flexibility is a key reason why glycine is often considered a "helix breaker". quora.comquora.com The observed "slight instability" of this compound is a direct consequence of this structural alteration. psu.edu

Amino Acid PropertyAspartic Acid (Original)Glycine (Substituted)Ramification of Exchange
Size LargerSmallestReduces steric hindrance, but removes potential stabilizing contacts.
Side Chain -CH2-COOH (acidic, polar)-H (nonpolar)Loss of potential ionic bonds and hydrogen bonds.
Flexibility ConstrainedHighly FlexibleIncreases local conformational freedom, potentially disrupting the α-helix structure.
Helix Propensity ModerateLow (Helix Breaker)Destabilizes the local helical structure. quora.comcolostate.edupearson.comquora.com

Computational Structural Biology and Molecular Dynamics Simulations of this compound

While specific computational studies exclusively focused on this compound are not extensively documented in the literature, the application of these techniques to other hemoglobin variants provides a framework for understanding the likely structural consequences of the α6(A4)Asp→Gly substitution.

Predictive modeling tools can be used to generate a three-dimensional structure of a variant protein based on the known structure of the wild-type. For this compound, a model would be built by replacing the aspartic acid at position α6 with a glycine. Energy minimization and conformational sampling algorithms would then be used to predict the most likely new local conformation. Such models would likely show an increase in the local dynamic freedom of the polypeptide backbone at and around the A4 position of the A-helix, consistent with the known flexibility of glycine. quora.com These models could help visualize the loss of any potential interactions previously made by the aspartate side chain and predict how the surrounding residues might shift to accommodate the change.

In silico tools and molecular dynamics (MD) simulations are powerful methods for analyzing how an amino acid substitution affects protein stability. MD simulations, for instance, could be used to simulate the behavior of both wild-type hemoglobin and this compound in a virtual aqueous environment over time.

By analyzing the trajectories of the atoms, researchers could assess several factors:

Root Mean Square Fluctuation (RMSF): An MD simulation would likely predict a higher RMSF for the region around the α6 position in this compound compared to the wild-type, quantifying the increased flexibility.

Hydrogen Bond Analysis: These simulations could confirm the loss of specific hydrogen bonds or salt bridges that the original aspartate residue may have participated in, providing a direct link between the mutation and the observed instability.

Free Energy Calculations: Computational methods can estimate the change in the Gibbs free energy of folding (ΔΔG) resulting from the mutation. For the Asp→Gly substitution in this compound, it is expected that the calculations would yield a positive ΔΔG value, indicating that the mutation is destabilizing. This would provide a quantitative measure of the "slight instability" reported from experimental observations. psu.edu

These computational approaches offer a way to bridge the gap between a known genetic mutation and its functional consequences, providing atomic-level insights into the mechanisms of protein destabilization.

Biochemical and Biophysical Characterization of Hemoglobin Swan River

Oxygen Binding and Release Properties

The primary function of hemoglobin is the cooperative binding and transport of oxygen. The mutation in Hemoglobin Swan River influences its oxygen binding characteristics.

Oxygen Affinity Measurements: Determination of P50 Values

Interactive Data Table: P50 Values of Hemoglobins (B146990)

Hemoglobin VariantP50 Value (mmHg)Oxygen Affinity
Hemoglobin A (Normal)~26-27Normal
This compoundData not availableSlightly Decreased psu.edu
High Affinity Variants< 26Increased
Low Affinity Variants> 27Decreased

Cooperative Oxygen Binding Analysis (Hill Coefficient)

Cooperative binding, a hallmark of hemoglobin function, refers to the phenomenon where the binding of an oxygen molecule to one heme group increases the affinity of the remaining heme groups for oxygen. This property is quantified by the Hill coefficient (n). For normal Hemoglobin A, the Hill coefficient is typically around 2.8, indicating positive cooperativity. acutecaretesting.org Specific experimental determination of the Hill coefficient for this compound is not documented in the available scientific literature.

Effects of Allosteric Effectors (e.g., pH, 2,3-Bisphosphoglycerate) on Oxygen Affinity

The oxygen affinity of hemoglobin is modulated by allosteric effectors such as pH (Bohr effect) and 2,3-bisphosphoglycerate (B1242519) (2,3-BPG). A decrease in pH or an increase in 2,3-BPG concentration shifts the oxygen-hemoglobin dissociation curve to the right, lowering oxygen affinity and promoting oxygen release. nih.govreddit.com While these general principles apply to all hemoglobin variants, specific studies detailing the quantitative effects of these allosteric effectors on the oxygen affinity of this compound have not been reported.

Globin Chain Stability and Hemoglobin Precipitation Assays

The stability of the hemoglobin tetramer is crucial for its function and the prevention of red blood cell damage.

In Vitro Stability Assessments (e.g., Slightly Unstable in Hb Swan River)

This compound has been characterized as being slightly unstable. psu.edu This suggests that the α6 Asp→Gly substitution may subtly disrupt the interactions that maintain the structural integrity of the hemoglobin molecule, making it more prone to denaturation and precipitation under certain conditions. However, detailed results from specific hemoglobin precipitation assays, such as the isopropanol (B130326) stability test or heat stability test, are not available in the literature to quantify the degree of this instability.

Electrophoretic Mobility and Chromatographic Behavior

The structural change in this compound also affects its behavior in analytical separation techniques.

On cellulose (B213188) acetate (B1210297) electrophoresis at an alkaline pH of 8.6, this compound presents as a distinct band with a mobility between that of Hemoglobin F and Hemoglobin S. psu.edu However, it does not separate from Hemoglobin A during citrate (B86180) agar (B569324) electrophoresis at pH 6.0. psu.edu

Interactive Data Table: Electrophoretic and Chromatographic Properties of this compound

TechniqueConditionsObservation
Cellulose Acetate ElectrophoresispH 8.6Band with mobility between Hb F and Hb S psu.edu
Citrate Agar ElectrophoresispH 6.0No separation from Hb A psu.edu
DEAE-Sephadex Chromatography-Partial separation from Hb A psu.edu
CM-Cellulose Chromatography-Partial separation from Hb A psu.edu

Differences in Electrophoretic Migration (e.g., on Cellulose Acetate and Citrate Agar)

The electrophoretic properties of this compound, a variant of the alpha-globin chain, have been characterized using standard laboratory techniques. On cellulose acetate electrophoresis performed at an alkaline pH of 8.6, this compound exhibits a distinct migration pattern. It moves to a position between that of fetal hemoglobin (Hb F) and sickle cell hemoglobin (Hb S). psu.edu This mobility distinguishes it from normal adult hemoglobin (Hb A) and other common variants under these conditions.

In contrast, citrate agar electrophoresis at an acidic pH of 6.0 does not resolve this compound from other hemoglobin types. psu.edu Under these conditions, it does not show a distinct separation, which is a key characteristic used in its identification process. psu.edu

Table 1: Electrophoretic Migration of this compound This interactive table summarizes the electrophoretic behavior of this compound on different media.

Electrophoresis MediumpHRelative Migration of this compound
Cellulose Acetate8.6Migrates to a position between Hemoglobin F and Hemoglobin S psu.edu
Citrate Agar6.0No separation observed psu.edu

Elution Profiles in Ion-Exchange Chromatography (e.g., DEAE-Sephadex, CM-Cellulose)

Ion-exchange chromatography has been utilized to further characterize this compound. However, complete separation from normal adult hemoglobin (Hb A) using this method proves challenging. When subjected to chromatography using either DEAE-Sephadex or CM-cellulose, this compound and Hemoglobin A are only partially separated. psu.edu This co-elution indicates similar charge properties under the specific conditions of these chromatographic techniques, making definitive separation by these methods difficult. psu.edu

Table 2: Ion-Exchange Chromatography Elution Profile of this compound This interactive table details the elution characteristics of this compound.

Chromatography ResinSeparation from Hemoglobin A
DEAE-SephadexPartial Separation psu.edu
CM-CellulosePartial Separation psu.edu

Advanced Analytical Methodologies for Hemoglobin Swan River Research

Protein Purification and Characterization Techniques

Initial analysis of a suspected hemoglobinopathy typically begins at the protein level. Techniques are employed to separate the variant hemoglobin from normal adult hemoglobin (HbA) and other minor fractions, quantify its proportion, and ultimately verify the precise structural change.

High-Performance Liquid Chromatography, particularly ion-exchange HPLC, is a cornerstone technique for the detection and quantification of hemoglobin variants. This method separates different hemoglobin species based on their net surface charge, which is influenced by their amino acid composition.

In the analysis of Hemoglobin Swan River, cation-exchange and anion-exchange chromatography methods have been successfully applied. Using a DEAE (diethylaminoethyl) HPLC column, this compound is observed to elute faster than normal HbA. Current time information in Swan River, CA. This distinct elution profile allows for its initial identification and separation from other hemoglobins (B146990) in the lysate. Studies have also reported the partial separation of HbA and this compound (referred to as Hb X in some literature) using DEAE-Sephadex or CM-cellulose chromatography. psu.edu

Quantification of the variant is a key output of HPLC analysis. In individuals heterozygous for this compound, the variant typically constitutes approximately 10% to 11.7% of the total hemoglobin, a value readily determined by integrating the area of the corresponding peak in the chromatogram. Current time information in Swan River, CA.

Table 1: HPLC Characteristics of this compound

Parameter Finding Reference
Chromatography Method DEAE-HPLC, DEAE-Sephadex, CM-cellulose Current time information in Swan River, CA.psu.edu
Elution Profile Elutes faster than Hemoglobin A Current time information in Swan River, CA.
Separation Partial separation from Hemoglobin A psu.edu

| Quantification | ~10-11.7% in heterozygotes | Current time information in Swan River, CA. |

Capillary electrophoresis (CE) offers an alternative and often complementary high-resolution method for separating hemoglobin isoforms. researchgate.net This technique separates molecules based on their electrophoretic mobility in an alkaline buffer, which is determined by their mass-to-charge ratio. researchgate.net Different hemoglobin variants, having unique amino acid substitutions, will migrate at different rates through the capillary, allowing for their separation and identification. medscape.com

While chromatographic and electrophoretic methods can identify the presence of a variant, definitive confirmation of the specific amino acid substitution requires more detailed structural analysis. Peptide mapping coupled with mass spectrometry provides this definitive verification. nih.gov

The process begins with the isolation of the abnormal α-globin chain (αX) from the purified this compound. Current time information in Swan River, CA. This isolated chain is then enzymatically digested, typically with trypsin, which cleaves the protein into a predictable set of smaller peptides. Current time information in Swan River, CA. This peptide mixture is subsequently separated using reversed-phase HPLC, generating a "peptide map" or chromatogram. Current time information in Swan River, CA.researchgate.net

For this compound, the resulting chromatogram is largely identical to that of a normal α-globin chain, with one critical difference: the absence of the peptide fragment αT-1,2. Current time information in Swan River, CA. This peptide normally encompasses the first few amino acids of the α-chain. The Asp→Gly substitution at position 6, which is adjacent to a lysine (B10760008) residue at position 7, is thought to inhibit the complete tryptic cleavage that would normally produce the αT-1,2 peptide, leading to its absence in the map. Current time information in Swan River, CA.

Mass spectrometry (MS) is then used to analyze the peptide fragments. This technique can precisely measure the mass of the peptides, allowing for confirmation of the expected amino acid sequence. For the specific mutation in this compound (α6 Asp→Gly), there is a predictable decrease in the mass of the corresponding peptide.

Table 2: Expected Mass Change in this compound Peptide Analysis

Mutation Amino Acid Change Position Mass Change (Da) Analytical Technique Reference

| Swan River | Aspartic Acid → Glycine (B1666218) | α-globin, position 6 | -58 | Mass Spectrometry | nih.gov |

This combination of peptide mapping and mass spectrometry provides unequivocal proof of the variant's primary structure.

Molecular Genetic Techniques for Variant Identification

Molecular genetic techniques provide the ultimate confirmation of a hemoglobin variant by identifying the specific mutation in the globin genes.

The genetic basis for this compound lies in a point mutation within the α-globin gene, most commonly the HBA2 gene. researchgate.net The identification of this mutation is achieved through Polymerase Chain Reaction (PCR) amplification of the relevant gene segment followed by DNA sequencing.

The process involves designing specific PCR primers that flank the region of the α-globin gene containing codon 6. nih.gov Due to the high degree of sequence homology between the HBA1 and HBA2 genes, designing gene-specific primers is crucial for accurate analysis. nih.govjournalagent.com Once the target DNA segment is amplified, its nucleotide sequence is determined, typically using the Sanger sequencing method.

Analysis of the sequencing chromatogram from a heterozygous individual would reveal a double peak at the first position of codon 6, indicating the presence of both the normal guanine (B1146940) (G) and the mutated cytosine (C) on the two alleles. The presumed mutation for this compound is a GAC to GGC change. researchgate.net This single nucleotide substitution confirms the diagnosis at the genomic level. researchgate.net

The identification of the GAC→GGC mutation at codon 6 of the α-globin gene classifies this compound as a genetic variation, specifically a single nucleotide variation (SNV). This mutation results in a non-synonymous substitution, where the codon for aspartic acid is changed to a codon for glycine.

The analysis of this genetic variation is crucial for understanding its inheritance pattern and prevalence. This compound has been identified in unrelated individuals of different ethnic backgrounds, including Yugoslav, Caucasian, and Japanese populations, indicating that this mutation has arisen independently in different populations or has been passed down through ancestral lines. researchgate.netnih.gov The consistent finding of the α6 Asp→Gly substitution linked to the GAC→GGC nucleotide change across different cases solidifies its status as a defined genetic hemoglobin variant.

Spectroscopic Techniques for Structural and Functional Probing

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental tool for studying heme proteins like hemoglobin. The technique leverages the strong light absorption by the heme prosthetic group, which is highly sensitive to its local environment, the oxidation state of the central iron atom (Fe²⁺ vs. Fe³⁺), and the binding of ligands such as oxygen (O₂) or carbon monoxide (CO). researchgate.netnih.gov

The UV-Vis spectrum of hemoglobin is dominated by a prominent peak in the 400-450 nm range, known as the Soret band, which arises from π→π* electronic transitions within the porphyrin ring of the heme. researching.cnbiointerfaceresearch.com The exact position and intensity of this band, along with the less intense Q-bands in the 500-600 nm region, are characteristic of the hemoglobin's state.

For this compound, UV-Vis spectroscopy would be employed to investigate several key parameters:

Heme Environment: The substitution of the negatively charged aspartic acid with the small, neutral glycine at α6 could subtly alter the surrounding polypeptide architecture, which may translate to a minor shift in the Soret peak wavelength compared to normal Hemoglobin A (HbA).

Oxidation State: This technique can readily distinguish between functional deoxygenated (Fe²⁺) or oxygenated (Fe²⁺-O₂) hemoglobin and the non-functional oxidized methemoglobin (Fe³⁺) state. By monitoring spectral changes over time, the stability of this compound against auto-oxidation can be quantified. While functional studies note it is "slightly unstable," detailed spectroscopic data on its rate of methemoglobin formation is not widely published. nih.gov

Ligand Binding: The binding and release of oxygen induce characteristic shifts in the absorption spectrum. Spectrophotometric titration, where the spectrum is recorded at varying oxygen partial pressures, allows for the determination of the oxygen-hemoglobin dissociation curve. This provides key functional data, including oxygen affinity (P₅₀) and cooperativity (Hill coefficient). Functional studies have indicated a "slightly decreased oxygen affinity" for this compound, a finding that would be quantitatively determined using this method. nih.gov

A representative dataset comparing the key UV-Vis absorption peaks for oxyhemoglobin and deoxyhemoglobin is shown below.

Hemoglobin StateSoret Peak (γ-band)Q-bands (α and β)
Oxygenated (R-state)~415 nm~541 nm, ~577 nm
Deoxygenated (T-state)~430 nm~555 nm

Table 1: Representative UV-Vis absorption maxima for hemoglobin. The precise peak positions for this compound would be determined experimentally to assess deviations from these typical values.

Circular Dichroism (CD) spectroscopy is the leading method for rapidly assessing the secondary structure of proteins in solution. The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide bonds within a protein's backbone. nih.gov The resulting CD spectrum provides a signature of the protein's secondary structural elements, such as α-helices, β-sheets, and random coils. nih.gov

Key applications of CD for this compound include:

Secondary Structure Content: High-resolution CD spectra would be used to calculate the percentage of α-helix and other structures. A comparative analysis against HbA could reveal if the α6 mutation induces any minor unfolding or destabilization of the A-helix, potentially corroborating findings that the variant is slightly unstable. nih.gov

Conformational Stability: Thermal or chemical denaturation studies monitored by CD can provide quantitative data on the stability of the variant. By tracking the ellipticity at 222 nm as a function of increasing temperature or denaturant concentration, the melting temperature (Tₘ) or unfolding free energy (ΔG) can be determined and compared to that of HbA.

Tertiary Structure Probing: Near-UV CD spectroscopy (250-350 nm) probes the environment of aromatic amino acids (tryptophan, tyrosine). Changes in this region can indicate alterations in tertiary structure, particularly those related to subunit interfaces and the heme pocket, which are critical for cooperative oxygen binding. nih.gov

Secondary StructureCharacteristic CD Wavelengths
α-HelixNegative peaks at ~222 nm and ~208 nm; Positive peak at ~193 nm
β-SheetNegative peak at ~218 nm; Positive peak at ~195 nm
Random CoilStrong negative peak near ~198 nm

Table 2: Characteristic Far-UV CD spectral features for common protein secondary structures. The spectrum of this compound is expected to be dominated by α-helical features.

Crystallography and Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structural Elucidation

While spectroscopic methods provide valuable information on protein structure in solution, X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for determining the three-dimensional atomic structure of macromolecules. nih.gov These methods can visualize the precise spatial arrangement of every atom in the hemoglobin tetramer, offering unparalleled insight into the structural consequences of a mutation.

To date, a specific high-resolution crystal or cryo-EM structure for this compound has not been deposited in major protein structure databases. However, the application of these techniques would be the definitive way to understand the mutation's impact.

X-ray Crystallography: This technique requires growing well-ordered crystals of the purified hemoglobin variant. The crystal is then exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein is built. A crystal structure of this compound would reveal:

Local Conformation: The precise bond angles and side-chain orientation at the α6 position, showing how glycine's flexibility and lack of a side chain, compared to aspartic acid's, is accommodated.

Hydrogen Bonding Networks: Whether the loss of the aspartic acid side chain disrupts any local hydrogen bonds that stabilize the A-helix or its interaction with other parts of the protein.

Quaternary Structure: Any subtle shifts in the arrangement of the α and β subunits (the α₁β₁/α₂β₂ interfaces) that could explain the observed slight decrease in oxygen affinity.

Cryo-Electron Microscopy (Cryo-EM): This technique involves flash-freezing the purified protein in a thin layer of vitreous ice and imaging hundreds of thousands of individual molecules with an electron microscope. Computational averaging of these images allows for the reconstruction of a high-resolution 3D map. Cryo-EM has become increasingly powerful for studying hemoglobin structures, as it can capture different conformational states (e.g., R-state and T-state) that may coexist in solution. researchgate.net For this compound, cryo-EM could provide similar atomic-level details as crystallography and would be particularly useful for assessing the variant's conformational dynamics in a near-native state.

Comparative and Evolutionary Perspectives of Alpha Globin Variants

Comparison of Hemoglobin Swan River with Other α-Chain Structural Variants at Position α6 (A4)

This compound is a rare structural variant of the alpha-globin chain, characterized by a substitution at the sixth position (A4) where aspartic acid is replaced by glycine (B1666218) (α6(A4)Asp→Gly). psu.edunih.gov This specific alteration in the amino acid sequence can lead to changes in the biochemical and biophysical properties of the hemoglobin molecule.

Shared and Differentiating Biochemical and Biophysical Characteristics

Functionally, this compound exhibits a slightly decreased oxygen affinity. nih.gov This suggests a subtle alteration in the molecule's ability to bind and release oxygen compared to the normal Hemoglobin A. Furthermore, it is characterized as being slightly unstable. bu.edu The degree of instability, however, is not typically associated with severe clinical manifestations in heterozygotes. nih.gov

Below is an interactive data table summarizing the known biochemical and biophysical characteristics of this compound. Data for other specific α6 variants are not provided due to their limited documentation in scientific literature.

PropertyThis compoundOther α6 Variants
Amino Acid Substitution α6(A4) Aspartic Acid → GlycineData not available
Oxygen Affinity Slightly decreasedData not available
Stability Slightly unstableData not available
Electrophoretic Mobility Varies depending on the methodData not available

Evolutionary Trajectories of Globin Genes and Hemoglobin Variants

The diversity of hemoglobin variants, including rare forms like this compound, is a direct consequence of the evolutionary history of the globin gene family. This history is marked by gene duplication, divergence, and selective pressures that have shaped the function and structure of these vital oxygen-carrying proteins.

Phylogenetic Analysis of Alpha-Globin Sequences with Known Variants

A phylogenetic analysis of alpha-globin sequences reveals a branching pattern of descent from a common ancestral gene. The evolution of the alpha-globin gene cluster involved gene duplication events that gave rise to multiple alpha-like globin genes. science.gov Over evolutionary time, these duplicated genes have accumulated mutations, leading to the emergence of a wide array of variants.

While a specific phylogenetic tree detailing the exact placement of the rare this compound variant is not commonly depicted in broad evolutionary studies, its position can be inferred. As a variant arising from a point mutation in the HBA1 or HBA2 gene, it represents a very recent divergence from the common human alpha-globin sequence. In a comprehensive phylogenetic tree of vertebrate globins, all human alpha-globin variants, including this compound, would cluster closely together, demonstrating their recent shared ancestry. The subtle differences between them are at the level of individual nucleotide changes.

Adaptive Significance of Hemoglobin Diversification

The diversification of hemoglobin variants is not a random process; it is often driven by adaptive pressures, with natural selection favoring certain traits in specific environments. mdpi.com One of the most significant selective pressures on the human globin genes has been malaria. nih.govwikipedia.org

Many hemoglobin variants, particularly those affecting the beta-globin chain like Hemoglobin S, have been shown to confer a degree of resistance to malaria in their heterozygous state. nih.gov While the direct adaptive significance of rare alpha-globin variants like this compound is not established, the general principle of selective pressure from infectious diseases provides a framework for understanding hemoglobin diversity. It is plausible that some alpha-globin variants may also offer a selective advantage in certain populations, although this is more clearly documented for alpha-thalassemias. plos.org The slightly altered biochemical properties of this compound, such as its reduced oxygen affinity and stability, could potentially influence red blood cell physiology in ways that might have subtle, yet to be determined, effects on parasite survival or host response.

Research Challenges and Future Directions in Hemoglobin Swan River Studies

Methodological Advancements for Comprehensive Variant Characterization

The initial identification of rare hemoglobin variants like Hemoglobin Swan River often relied on classical protein analysis techniques such as electrophoresis and high-performance liquid chromatography (HPLC). wikipedia.orgwikipedia.orgchromsystems.com While effective for detection, these methods provide limited structural information and can be ambiguous when multiple variants have similar properties. thermofisher.com Modern methodologies offer the potential for a much more detailed characterization.

Mass Spectrometry (MS): Advanced MS techniques, particularly electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) coupled with high-resolution mass analyzers (e.g., Orbitrap, FT-ICR), are powerful tools for hemoglobin variant analysis. thermofisher.comnih.govnih.gov A "top-down" proteomic approach, where the intact globin chain is analyzed, can precisely measure the molecular weight shift caused by the α6(A4)Asp→Gly substitution. nih.govacs.org This confirms the specific amino acid change and can simultaneously detect any post-translational modifications, which older methods might miss. lcms.cz

Next-Generation Sequencing (NGS): While protein analysis confirms the variant's presence, DNA analysis is required to identify the underlying genetic mutation in the HBA gene. Next-generation sequencing (NGS) has emerged as a comprehensive tool for diagnosing hemoglobinopathies. eurobloodnet.eunih.govnih.gov Unlike traditional Sanger sequencing, which analyzes one gene at a time, targeted NGS panels can sequence all globin genes (HBA1, HBA2, HBB, etc.) and known modifier genes simultaneously. bgi.commdpi.com This is crucial for identifying any co-inherited thalassemias or other variants that might influence the clinical phenotype of an individual with this compound. nih.gov

Table 1: Comparison of Methodologies for Hemoglobin Variant Characterization

MethodologyPrincipleApplication to Hb Swan RiverAdvantagesLimitations
Electrophoresis/HPLCSeparation based on charge and/or hydrophobicityInitial detection of the variant proteinWidely available, good for screeningLow resolution, may not distinguish between variants with similar properties thermofisher.com
Mass Spectrometry (Top-Down)Measures mass-to-charge ratio of intact proteinPrecise mass confirmation of the α6 Asp→Gly substitution, detection of modificationsHigh accuracy, provides detailed structural information nih.govacs.orgRequires specialized equipment and expertise
Next-Generation Sequencing (NGS)Massively parallel sequencing of DNAIdentifies the specific mutation in the HBA1 or HBA2 gene; detects co-inherited globin gene variantsComprehensive genetic diagnosis, high throughput bgi.commdpi.comData analysis can be complex, may not detect all structural rearrangements

Elucidating the Full Spectrum of Molecular Mechanisms Influenced by the α6(A4)Asp→Gly Substitution

The α6(A4)Asp→Gly substitution occurs in the A-helix of the α-globin chain. This seemingly minor change—the replacement of a negatively charged aspartic acid with a small, neutral glycine (B1666218)—can have subtle but significant effects on the protein's structure and function. A primary research challenge is to move beyond simple identification and understand the full molecular consequences of this change.

The α6 aspartic acid residue is located on the protein's surface. Studies on a similar variant, Hemoglobin Dunn [α6(A4)Asp→Asn], suggest this position may be involved in a salt bridge with lysine (B10760008) α127(H10). semanticscholar.orgnih.gov The loss of this interaction in Hemoglobin Dunn was hypothesized to favor the high-affinity 'R' (relaxed) state of the hemoglobin molecule, resulting in increased oxygen affinity. nih.gov It is plausible that the substitution with glycine in this compound would similarly disrupt this interaction, potentially altering its oxygen-binding properties.

Furthermore, the introduction of glycine, the most flexible amino acid, could increase the local conformational lability of the A-helix. This might affect the stability of the α-globin chain and its interaction with its chaperone, the alpha-hemoglobin stabilizing protein (AHSP). plos.orgnih.gov AHSP binds to the G and H helices of nascent α-globin, preventing its precipitation and facilitating its incorporation into the hemoglobin tetramer. plos.orgresearchgate.net While the α6 position is not in the primary AHSP binding site, conformational changes could allosterically influence this crucial interaction, potentially leading to a mild, subclinical α-thalassemic phenotype. Future research must focus on detailed structural and biochemical studies to clarify these potential mechanisms.

Development of In Vitro Systems for Functional Analysis Under Variable Conditions

Characterizing the precise functional properties of a rare variant like this compound is challenging due to the limited availability of patient samples. A critical future direction is the development of robust in vitro systems to produce recombinant this compound. This would involve cloning the mutated α-globin gene into an expression system, such as E. coli or yeast, co-expressing it with normal β-globin, and purifying the resulting α2(Swan River)β2 tetramers.

This recombinant protein would enable a wide range of functional analyses under controlled, variable conditions to simulate different physiological states. Key experiments would include:

Oxygen Equilibrium Curves: Measuring the oxygen-binding affinity (P50) and cooperativity (Hill coefficient) across a range of pH levels (to assess the Bohr effect) and in the presence of allosteric effectors like 2,3-diphosphoglycerate (2,3-BPG). nih.gov

Stability Assays: Assessing the variant's stability against thermal or oxidative stress to determine if the α6(A4)Asp→Gly substitution renders the molecule more susceptible to denaturation, which could lead to hemolysis. nih.gov

Kinetics of Ligand Binding: Studying the on- and off-rates for oxygen and carbon monoxide binding to understand the dynamics of gas exchange.

These in vitro studies would provide a definitive functional profile for this compound, clarifying the molecular predictions and providing a basis for understanding any potential clinical effects. nih.gov

Integration of Omics Data for Systems-Level Understanding of Hemoglobin Variants

Even for a monogenic disorder, the ultimate phenotype is often influenced by a complex interplay of genetic, proteomic, and metabolic factors. nih.gov A major future direction in hemoglobinopathy research is the integration of multi-omics data to achieve a systems-level understanding. While this approach is more established for common disorders like sickle cell disease and thalassemia, its application to rare variants like this compound could reveal previously unsuspected biological consequences. nih.govmdpi.com

A proposed research framework would involve:

Genomics: Performing whole-genome or whole-exome sequencing on individuals with this compound to identify genetic modifiers in other genes that might influence red blood cell properties or globin gene expression. researchgate.net

Proteomics: Using quantitative mass spectrometry to compare the proteome of red blood cells containing this compound with normal red blood cells. biotechsupportgroup.comnih.gov This could identify changes in the abundance of proteins involved in membrane integrity, antioxidant defense, or cellular metabolism that are affected by the presence of the variant hemoglobin. frontiersin.org

Metabolomics: Analyzing the metabolic profile of red blood cells to see if the variant alters key pathways, such as glycolysis or the pentose (B10789219) phosphate (B84403) pathway, which are crucial for red blood cell energy production and redox balance. mdpi.comnih.gov

By integrating these datasets, researchers can construct a comprehensive model of the cellular impact of the α6(A4)Asp→Gly substitution, moving beyond the protein itself to understand its effect on the entire red blood cell system.

Table 2: Proposed Omics Integration for this compound Studies

Omics LayerMethodologyResearch QuestionPotential Insights
GenomicsWhole Genome/Exome SequencingAre there co-inherited genetic variants that modify the phenotype?Identification of protective or exacerbating genetic factors. researchgate.net
ProteomicsQuantitative Mass SpectrometryDoes Hb Swan River alter the abundance of other cellular proteins?Reveals changes in antioxidant defenses, membrane proteins, or metabolic enzymes. frontiersin.org
MetabolomicsMass Spectrometry / NMRDoes the variant impact red blood cell metabolism and energy production?Detection of altered levels of ATP, 2,3-BPG, or markers of oxidative stress. mdpi.com

Establishment of Global Databases and Biobanks for Rare Hemoglobin Variants

Progress in understanding rare variants like this compound is fundamentally dependent on the accessibility of data and biological samples. A significant ongoing challenge is the fragmented nature of this information. Establishing and enhancing global databases and linked biobanks is therefore a critical future direction for the entire field of rare hemoglobinopathies.

Databases: Locus-specific databases, such as HbVar, are invaluable resources that catalogue known hemoglobin variants and their associated mutations. nih.gov Future efforts should focus on enriching these databases with more comprehensive, standardized clinical and functional data, including hematological parameters, results from functional assays, and detailed clinical descriptions. This would transform them from simple mutation repositories into powerful tools for genotype-phenotype correlation.

Biobanks: The physical storage of biological samples (DNA, red blood cells, and hematopoietic stem cells) in biorepositories is essential for enabling the advanced research outlined above. nashbio.comnih.gov For rare variants, international collaboration is paramount. Establishing federated networks of biobanks would allow researchers worldwide to access the scarce samples needed for methodological validation, functional studies, and omics analyses. ejprarediseases.org However, creating such resources faces significant logistical and ethical challenges, including standardizing sample collection and storage protocols, ensuring data privacy, and navigating the complexities of international sample sharing. nih.govnih.govcloudlims.com Overcoming these hurdles is essential to accelerate research and deepen our understanding of this compound and hundreds of other rare hemoglobin variants.

Compound and Variant List

NameType
2,3-diphosphoglycerate (2,3-BPG)Allosteric effector
Aspartic acidAmino acid
Carbon monoxideGas
GlycineAmino acid
Hemoglobin DunnHemoglobin variant
This compoundHemoglobin variant
LysineAmino acid
OxygenGas

Q & A

Q. What initial steps should researchers take when designing a study on hemoglobin Swan River?

Begin with a comprehensive literature review using specialized encyclopedias, review articles, and databases like SciFinder or Web of Science to identify existing knowledge gaps and relevant methodologies . Formulate research questions using the PICO framework (Population, Intervention, Comparison, Outcome) to ensure specificity and measurability . For experimental design, prioritize reproducibility by detailing methods for sample preparation, characterization (e.g., spectral analysis for hemoglobin variants), and validation protocols .

Q. How can researchers ensure reproducibility in studies of this compound?

Adhere to standardized reporting guidelines, such as including full experimental protocols in the main manuscript or supplementary materials (e.g., synthesis steps, purification methods, and spectroscopic validation) . Use controlled vocabularies in database searches to minimize variability in terminology (e.g., "this compound" vs. "HbSR") and document all search strategies for transparency . Cross-validate findings with orthogonal techniques (e.g., HPLC and mass spectrometry) to confirm structural integrity .

Q. What strategies are effective for formulating hypotheses about this compound’s biochemical role?

Ground hypotheses in existing ecological or physiological data. For example, if studying this compound in aquatic species, leverage prior findings on Swan River fish communities (e.g., resilience to environmental stressors ) to explore adaptive hemoglobin mutations. Use systematic review methodologies to synthesize fragmented data and identify understudied pathways, such as oxygen-binding efficiency under varying pH or temperature conditions .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound studies?

Conduct meta-analyses to reconcile discrepancies, focusing on variables like sampling protocols (e.g., seasonal variations in Swan River water quality ) or analytical techniques. For instance, conflicting oxygen-affinity measurements could arise from differences in buffer systems or temperature controls; replicate experiments under standardized conditions and apply statistical tests (e.g., ANOVA) to isolate confounding factors . Document methodological limitations explicitly in discussion sections .

Q. What methodologies are recommended for analyzing environmental impacts on this compound variants?

Adopt longitudinal monitoring frameworks, as seen in Swan River acoustic habitat studies , to track hemoglobin expression across temporal or spatial gradients (e.g., pollution levels, salinity changes). Integrate bioinformatics tools (e.g., molecular dynamics simulations) to model structural responses to environmental stressors. Pair field data with controlled lab experiments to distinguish genetic adaptations from phenotypic plasticity .

Q. How can interdisciplinary approaches enhance understanding of this compound’s role in disease or adaptation?

Collaborate with environmental scientists to contextualize hemoglobin data within broader ecosystem health metrics, such as the Swan River Fish Community Index . Use systems biology approaches to map interactions between hemoglobin variants and co-occurring biomarkers (e.g., stress proteins). For clinical correlations, combine proteomic data with electronic health records, ensuring ethical compliance with human-subject research guidelines .

Data Analysis and Reporting

Q. How should researchers manage and share data on this compound?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw datasets in public repositories (e.g., Zenodo) with metadata tags like "hemoglobin variants" and "Swan River." For structural data, use platforms like the Protein Data Bank. Include machine-readable formats (e.g., CSV files for spectral peak lists) in supplementary materials .

Q. What statistical methods are suitable for analyzing variability in this compound studies?

Apply mixed-effects models to account for nested variables (e.g., individual specimens within populations). For small sample sizes, use non-parametric tests (e.g., Mann-Whitney U) to compare groups. Visualize trends with heatmaps or PCA plots to highlight clustering patterns in oxygenation kinetics or mutation frequencies .

Funding and Collaboration

Q. How can researchers secure funding for this compound projects?

Align proposals with priorities of agencies studying environmental health or rare genetic disorders. Emphasize translational potential, such as this compound’s role as a biomarker for ecosystem resilience or hypoxia adaptation . For interdisciplinary grants, partner with institutions like the Swan River Trust or marine science consortia .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.